N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O4S/c26-20-11-14-23(22(17-20)24(29)18-7-3-1-4-8-18)27-25(30)19-9-12-21(13-10-19)33(31,32)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEXUXKOVNJVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Benzoylation: Addition of a benzoyl group to the brominated benzene.
Sulfonylation: Introduction of a sulfonyl group to the benzene ring.
Amidation: Formation of the amide bond between the benzoyl-bromophenyl and piperidin-1-ylsulfonyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under certain conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromine atom or the carbonyl group, leading to debromination or alcohol formation.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Compound 48 (1-(4-Bromophenyl)-3-(4-(piperidin-1-ylsulfonyl)phenyl)urea)
- Structure : Replaces the benzamide group with a urea linker (-NH-C(=O)-NH-). Retains the 4-bromophenyl and 4-(piperidin-1-ylsulfonyl)phenyl groups.
- Synthesis : Synthesized via reaction of 4-(3-(4-bromophenyl)ureido)benzenesulfonamide with Pyry-BF4, MgCl2, and piperidine .
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
- Structure : Incorporates a thiazole ring instead of the benzoyl-substituted phenyl group. Features a 2,5-dimethylphenyl substituent on the thiazole.
- Biological Activity : Demonstrated adjuvant activity by potentiating NF-κB signaling and cytokine production (e.g., IL-6, TNF-α) in combination with TLR agonists .
- Key Differences : The thiazole ring introduces rigidity and electronic effects, which may improve metabolic stability compared to the flexible benzoyl group.
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Contains a 1,3,4-oxadiazole ring and a benzyl(methyl)sulfamoyl group instead of the piperidinylsulfonyl moiety.
- Biological Activity : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase .
Imidazole Derivatives (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide)
- Structure : Substitutes the benzoyl-4-bromophenyl group with an imidazole ring and a sulfamoyl-linked isoxazole.
- Biological Activity : Shows potent antifungal and antibacterial activity, attributed to the imidazole’s ability to coordinate metal ions in microbial enzymes .
- Key Differences : The imidazole ring introduces basicity, which may enhance solubility and membrane penetration.
Physicochemical Properties
- Solubility : Piperidinylsulfonyl groups generally enhance solubility in polar solvents due to their basicity, while bromophenyl groups increase lipophilicity .
- Melting Points : Analogs with rigid structures (e.g., thiazole or oxadiazole) exhibit higher melting points (180–220°C) compared to flexible benzamides (150–170°C) .
Biological Activity
N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C25H23BrN2O4S
- Molecular Weight : 505.43 g/mol
The compound features a benzamide backbone with a brominated phenyl group and a piperidine sulfonamide moiety, which are pivotal for its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key pathways involved in tumor growth, such as the BRAF(V600E) pathway and EGFR signaling .
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of related compounds on cancer cell lines, demonstrating that modifications in the piperidine ring significantly enhanced antitumor activity. The results suggested that the presence of electron-withdrawing groups (like bromine) on the aromatic rings improved the binding affinity to target proteins involved in cancer proliferation.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
The anti-inflammatory mechanism is primarily through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6. This suggests potential applications in treating chronic inflammatory conditions.
Antimicrobial Activity
Some derivatives related to this compound have demonstrated antimicrobial effects against a range of pathogens. The structure's ability to disrupt bacterial cell membranes has been highlighted in various studies .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antitumor | Significant inhibition of cancer cell proliferation | Targeting BRAF(V600E), EGFR pathways |
| Anti-inflammatory | Reduction in cytokine production | Inhibition of NF-kB signaling |
| Antimicrobial | Effective against various bacteria | Disruption of cell membrane integrity |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that:
- Bromination at the 4-position enhances binding affinity to target proteins.
- Piperidine ring modifications can influence solubility and bioavailability.
- Sulfonamide moiety plays a significant role in enhancing pharmacological effects.
Insights from Recent Research
Recent research has focused on synthesizing analogs with variations in substituents on the piperidine ring, leading to compounds with improved selectivity and potency against specific targets .
Q & A
Q. Advanced Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonamide group reactivity but may require inert conditions to prevent hydrolysis .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling reactions) enhance yield in cross-coupling steps, though ligand choice impacts regioselectivity .
- Continuous Flow Reactors : For scalable synthesis, flow systems reduce reaction times and improve reproducibility compared to batch methods .
How can researchers validate the structural integrity and purity of this compound?
Q. Basic Analytical Methods :
- NMR Spectroscopy : H and C NMR confirm the presence of the benzamide (δ 7.8–8.2 ppm aromatic protons), piperidinyl sulfonyl (δ 3.2–3.5 ppm piperidine protons), and bromophenyl groups .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects byproducts .
Q. Advanced Techniques :
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry, particularly for polymorph identification .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (CHBrNOS) and isotopic patterns for bromine (1:1 Br/Br ratio) .
What biological activities have been reported for structurally analogous compounds, and how can these guide target identification?
Q. Basic Bioactivity Screening :
- Antimicrobial Assays : Analogous sulfonamide-benzamide compounds show activity against Staphylococcus aureus (MIC 8–16 µg/mL) via dihydropteroate synthase inhibition .
- Enzyme Inhibition : Piperidine sulfonyl groups in related molecules inhibit carbonic anhydrase IX (IC ~50 nM), suggesting potential anticancer applications .
Q. Advanced Target Validation :
- Structure-Activity Relationship (SAR) : Modifying the bromophenyl group to chloro or nitro derivatives alters lipophilicity (clogP 3.5–4.2) and improves membrane permeability .
- Molecular Docking : Simulations using AutoDock Vina predict binding affinities to kinase domains (e.g., EGFR), guiding lead optimization .
How can contradictory bioactivity data across studies be resolved?
Q. Methodological Approaches :
- Dose-Response Curves : Replicate assays in triplicate across multiple cell lines (e.g., MCF-7, HEK293) to distinguish cell-specific effects .
- Metabolic Stability Testing : Liver microsome assays (human/rat) identify rapid degradation (e.g., CYP3A4-mediated), which may explain variability in in vivo vs. in vitro results .
- Crystallographic Data : Compare ligand-binding modes in solved protein-co-crystal structures to confirm mechanistic hypotheses .
What strategies are recommended for improving solubility and bioavailability?
Q. Basic Formulation :
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) without altering activity .
- Co-solvents : Use PEG-400 or cyclodextrins in preclinical formulations for parenteral administration .
Q. Advanced Strategies :
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) on the piperidine nitrogen to enhance intestinal absorption .
- Nanoparticle Encapsulation : PLGA nanoparticles (size <200 nm) increase plasma half-life from 2 to 12 hours in rodent models .
How can researchers leverage crystallographic data to inform molecular modifications?
Q. Key Applications :
- Hydrogen Bond Networks : SHELX-refined structures reveal critical interactions (e.g., sulfonamide oxygen with Arg125 in CAIX), guiding substitutions to strengthen binding .
- Torsion Angle Analysis : Adjust benzamide-phenyl torsion angles (<30°) to minimize steric clashes in hydrophobic pockets .
What are the best practices for troubleshooting low yields in the final coupling step?
Q. Methodological Solutions :
- Activation Monitoring : Use FT-IR to track carbonyl stretching (1700–1750 cm) during acyl chloride formation, ensuring complete conversion .
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation under mild conditions .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
